molecular formula C16H9ClN2O2 B3958323 6-Chloro-3-{imidazo[1,2-A]pyridin-2-YL}-2H-chromen-2-one

6-Chloro-3-{imidazo[1,2-A]pyridin-2-YL}-2H-chromen-2-one

Cat. No.: B3958323
M. Wt: 296.71 g/mol
InChI Key: KLGZOTKVIMZRON-UHFFFAOYSA-N
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Description

6-Chloro-3-{imidazo[1,2-A]pyridin-2-YL}-2H-chromen-2-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique structure combining a chromenone core with an imidazo[1,2-a]pyridine moiety, making it a valuable scaffold for drug development and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-{imidazo[1,2-A]pyridin-2-YL}-2H-chromen-2-one typically involves multi-step reactions. One common approach is the condensation of 6-chloro-2H-chromen-2-one with 2-aminopyridine derivatives under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-{imidazo[1,2-A]pyridin-2-YL}-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in medicinal chemistry for drug development .

Scientific Research Applications

6-Chloro-3-{imidazo[1,2-A]pyridin-2-YL}-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3-{imidazo[1,2-A]pyridin-2-YL}-2H-chromen-2-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-{imidazo[1,2-A]pyridin-2-YL}-2H-chromen-2-one is unique due to its combined structural features, which confer distinct biological activities and synthetic versatility. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

6-chloro-3-imidazo[1,2-a]pyridin-2-ylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O2/c17-11-4-5-14-10(7-11)8-12(16(20)21-14)13-9-19-6-2-1-3-15(19)18-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGZOTKVIMZRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-3-{imidazo[1,2-A]pyridin-2-YL}-2H-chromen-2-one
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6-Chloro-3-{imidazo[1,2-A]pyridin-2-YL}-2H-chromen-2-one
Reactant of Route 3
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6-Chloro-3-{imidazo[1,2-A]pyridin-2-YL}-2H-chromen-2-one
Reactant of Route 4
6-Chloro-3-{imidazo[1,2-A]pyridin-2-YL}-2H-chromen-2-one
Reactant of Route 5
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6-Chloro-3-{imidazo[1,2-A]pyridin-2-YL}-2H-chromen-2-one
Reactant of Route 6
6-Chloro-3-{imidazo[1,2-A]pyridin-2-YL}-2H-chromen-2-one

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